2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features both an amide and an aromatic amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-acetylaniline with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3-acetylaniline and the acyl chloride group of 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(3-acetylphenyl)amino]-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-[4-(trifluoromethyl)phenyl]acetamide: Lacks the acetylphenylamino group, which may influence its binding affinity and specificity.
Uniqueness
The presence of both the acetylphenylamino and trifluoromethyl groups in 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide makes it unique compared to similar compounds. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H15F3N2O2 |
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Molecular Weight |
336.31 g/mol |
IUPAC Name |
2-(3-acetylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H15F3N2O2/c1-11(23)12-3-2-4-15(9-12)21-10-16(24)22-14-7-5-13(6-8-14)17(18,19)20/h2-9,21H,10H2,1H3,(H,22,24) |
InChI Key |
UYVVOMZEBQNCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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